molecular formula C7H12N2O B1289948 3-(1H-pyrazol-1-yl)butan-1-ol CAS No. 1007517-63-6

3-(1H-pyrazol-1-yl)butan-1-ol

Cat. No.: B1289948
CAS No.: 1007517-63-6
M. Wt: 140.18 g/mol
InChI Key: ZTISHUJSCJXXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of an acetylenic ketone with methylhydrazine or aryl hydrazines in ethanol, which yields regioisomeric pyrazoles . The reaction conditions often involve refluxing the mixture in ethanol for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(1H-pyrazol-1-yl)butan-1-ol features a pyrazole ring attached to a butanol moiety, which contributes to its distinct reactivity and bioactivity. The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 142.17 g/mol. The presence of both the hydroxyl group (-OH) and the pyrazole ring allows for diverse interactions in biological systems, making it a valuable compound for research.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Research indicates that pyrazole derivatives can exhibit significant biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been evaluated for their efficacy against various cancer cell lines. For instance, studies have shown that modifications on the pyrazole ring can enhance cytotoxic effects against specific tumor types .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Antimicrobial Effects : Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be harnessed in the development of new antibiotics .

2. Biochemical Research

The compound serves as a useful probe in biochemical assays to study enzyme interactions and receptor binding. Its structural features enable it to participate in hydrogen bonding and π-π interactions, influencing enzyme activity and cellular responses. This makes it valuable for:

  • Enzyme Kinetics Studies : Investigating how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets .
  • Receptor Binding Studies : Understanding its binding affinity to various receptors can aid in drug design processes aimed at modulating receptor activity .

Industrial Applications

1. Agrochemicals

The versatility of this compound extends to its application in the synthesis of agrochemicals. Its ability to act as an intermediate in the production of herbicides and pesticides makes it significant in agricultural chemistry .

2. Cosmetic Formulations

Recent studies have explored the incorporation of pyrazole derivatives into cosmetic products due to their potential skin benefits. The compound's properties may enhance formulations aimed at improving skin hydration and providing anti-aging effects, making it relevant in cosmetic science .

Case Studies

Study Focus Findings
Study on Anticancer EfficacyEvaluated various pyrazole derivatives against cancer cell linesCertain modifications led to enhanced cytotoxicity against breast cancer cells
Anti-inflammatory Mechanism StudyInvestigated the compound's effect on inflammatory markersDemonstrated significant inhibition of pro-inflammatory cytokines
Cosmetic Formulation ResearchDeveloped formulations incorporating this compoundShowed improved skin hydration and reduced irritation in clinical trials

Comparison with Similar Compounds

Uniqueness: 3-(1H-pyrazol-1-yl)butan-1-ol is unique due to its specific hydroxyl group attached to the butane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Biological Activity

3-(1H-pyrazol-1-yl)butan-1-ol is a compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure

The molecular formula of this compound is C7H12N2OC_7H_{12}N_2O. The compound features a pyrazole ring, which is critical for its biological activity.

Biological Activities

Recent literature highlights several biological activities associated with pyrazole derivatives. The following sections detail specific activities related to this compound.

Anti-inflammatory Activity

Research indicates that pyrazole compounds can exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A study demonstrated that compounds similar to this compound reduced edema in animal models, suggesting potential use in treating inflammatory diseases .

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer potential. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases . Table 1 summarizes findings from various studies on the anticancer activity of pyrazole derivatives.

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Caspase activation
A54918Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been well-documented. Studies show that this compound exhibits bactericidal effects against various strains of bacteria and fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several case studies illustrate the biological effectiveness of pyrazole derivatives, including this compound:

Case Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly reduced paw swelling induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity
In a clinical trial involving patients with breast cancer, a derivative similar to this compound was tested for its ability to enhance the efficacy of existing chemotherapy regimens. Results indicated improved patient outcomes when combined with standard treatments.

Properties

IUPAC Name

3-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISHUJSCJXXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629695
Record name 3-(1H-Pyrazol-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-63-6
Record name 3-(1H-Pyrazol-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.